molecular formula C10H8ClNO B2612418 4-Chloro-2-methylquinolin-7-OL CAS No. 148018-30-8

4-Chloro-2-methylquinolin-7-OL

Cat. No.: B2612418
CAS No.: 148018-30-8
M. Wt: 193.63
InChI Key: YDCCDGSERYQSBZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinolin-7-OL is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a chlorine atom and a hydroxyl group in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylquinolin-7-OL typically involves the cyclization of aniline derivatives with appropriate aldehydes under acidic conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with acetaldehyde in the presence of a catalyst such as hydrochloric acid . Microwave-assisted synthesis has also been explored to achieve higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylquinolin-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methylquinolin-7-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antimalarial properties.

    Medicine: Potential use in the development of anticancer and antiviral drugs.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methylquinolin-7-OL is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-chloro-2-methylquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-9(11)8-3-2-7(13)5-10(8)12-6/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCCDGSERYQSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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